molecular formula C15H16BNO2 B12943172 1-(Benzyl)-5-indolineboronic acid CAS No. 1106692-01-6

1-(Benzyl)-5-indolineboronic acid

Cat. No.: B12943172
CAS No.: 1106692-01-6
M. Wt: 253.11 g/mol
InChI Key: SMFVPKLSRGRXAW-UHFFFAOYSA-N
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Description

(1-Benzylindolin-5-yl)boronic acid is a boronic acid derivative featuring an indole ring substituted with a benzyl group at the nitrogen atom and a boronic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylindolin-5-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for various functional groups.

Industrial Production Methods: Industrial production of (1-Benzylindolin-5-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective production.

Chemical Reactions Analysis

Types of Reactions: (1-Benzylindolin-5-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry: (1-Benzylindolin-5-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . It serves as a versatile building block for the synthesis of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Industry: The compound finds applications in material science, particularly in the development of organic electronic materials and sensors. Boronic acids are also used in the synthesis of polymers and as intermediates in the production of fine chemicals .

Comparison with Similar Compounds

Properties

CAS No.

1106692-01-6

Molecular Formula

C15H16BNO2

Molecular Weight

253.11 g/mol

IUPAC Name

(1-benzyl-2,3-dihydroindol-5-yl)boronic acid

InChI

InChI=1S/C15H16BNO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-7,10,18-19H,8-9,11H2

InChI Key

SMFVPKLSRGRXAW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N(CC2)CC3=CC=CC=C3)(O)O

Origin of Product

United States

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